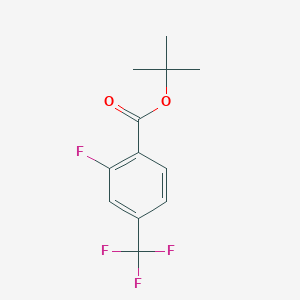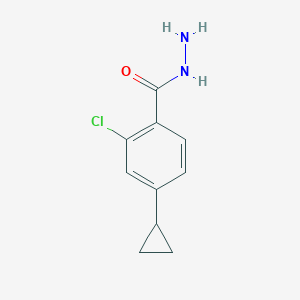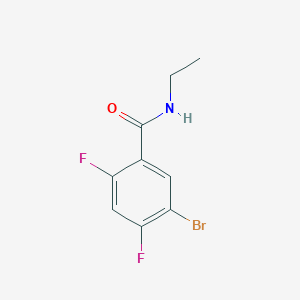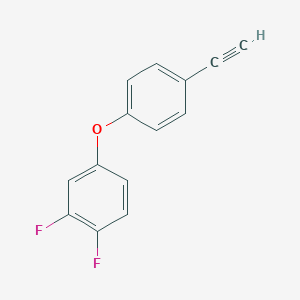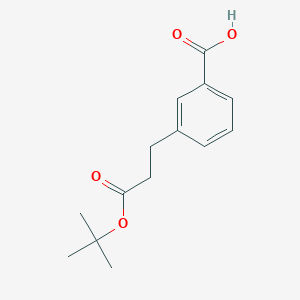
3-(3-Tert-butoxy-3-oxopropyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Tert-butoxy-3-oxopropyl)benzoic acid is a chemical compound that belongs to the class of organic acids It is characterized by the presence of a benzoic acid core with a tert-butoxy-3-oxopropyl group attached to the third carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Tert-butoxy-3-oxopropyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and tert-butyl acrylate as the primary starting materials.
Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation. A suitable solvent, such as dichloromethane, is used to dissolve the reactants. The reaction mixture is heated to a specific temperature (e.g., 60-80°C) to facilitate the esterification process.
Catalysts: A catalyst, such as a strong acid (e.g., sulfuric acid) or a Lewis acid (e.g., aluminum chloride), may be used to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Tert-butoxy-3-oxopropyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid core can be oxidized to form benzoic acid derivatives, such as benzene dicarboxylic acid.
Reduction: The tert-butoxy group can be reduced to form tert-butanol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and aprotic solvents are employed.
Major Products Formed:
Oxidation: Benzene dicarboxylic acid
Reduction: Tert-butanol
Substitution: Various substituted benzoic acids
Scientific Research Applications
3-(3-Tert-butoxy-3-oxopropyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme inhibition and as a probe in biological assays.
Industry: It is employed in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(3-Tert-butoxy-3-oxopropyl)benzoic acid exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-(3-Tert-butoxy-3-oxopropyl)benzoic acid is similar to other benzoic acid derivatives, such as:
Benzoic Acid: The simplest form, lacking the tert-butoxy-3-oxopropyl group.
Tert-Butyl Benzoate: A compound where the benzoic acid is esterified with tert-butanol.
3-(3-Hydroxy-3-oxopropyl)benzoic Acid: A related compound with a hydroxy group instead of the tert-butoxy group.
Uniqueness: The presence of the tert-butoxy-3-oxopropyl group in this compound provides unique chemical properties, such as increased stability and reactivity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Is there anything specific you would like to know more about?
Properties
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)18-12(15)8-7-10-5-4-6-11(9-10)13(16)17/h4-6,9H,7-8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLAQZSYRWWEMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC(=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
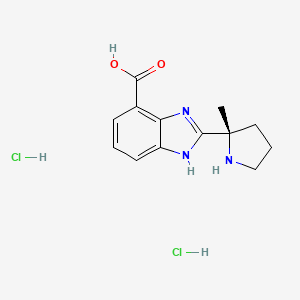
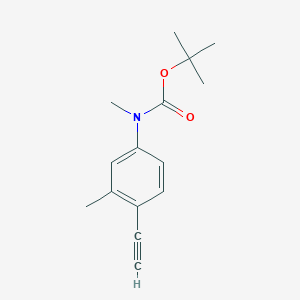
![10-Aminoindolo[3,2,1-kl]phenoxazine](/img/structure/B8123809.png)
![2-Methoxyspiro[3.3]heptan-6-ol](/img/structure/B8123817.png)
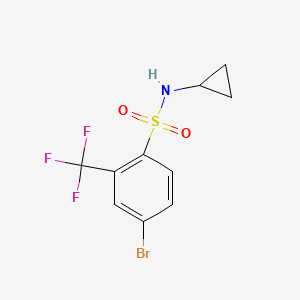
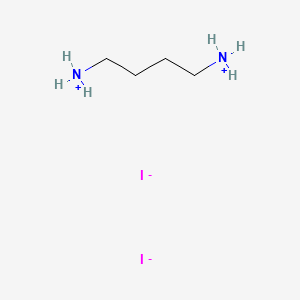
![4-[3-(2,2-Difluoroethoxy)-phenoxy]-piperidine](/img/structure/B8123848.png)
![N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide;2,2,2-trifluoroacetic acid](/img/structure/B8123851.png)
![4-[2-(3,3-Difluoro-piperidin-1-yl)-ethyl]-phenylamine](/img/structure/B8123857.png)
